molecular formula C18H25NO13 B562150 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside CAS No. 136632-95-6

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Cat. No.: B562150
CAS No.: 136632-95-6
M. Wt: 463.392
InChI Key: LBTDRWMZFQVCAR-SJBMRWFPSA-N
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Description

4-Nitrophenyl α-D-glucopyranoside, also known as p-Nitrophenyl α-D-glucopyranoside or pNPG, is a compound with the empirical formula C12H15NO8 . It is used as a chromogenic substrate for α-glucosidases . Upon enzymatic cleavage, p-nitrophenol is released, which can be quantified by colorimetric detection at 405 nm as a measure of α-glucosidase activity . It has also been used as a colorimetric substrate for glucansucrases .


Molecular Structure Analysis

The molecular weight of 4-Nitrophenyl α-D-glucopyranoside is 301.25 . Its molecular structure includes a nitrophenyl group attached to a glucopyranoside moiety . The exact 3D conformation can vary due to the presence of chiral centers in the molecule.


Chemical Reactions Analysis

4-Nitrophenyl α-D-glucopyranoside serves as a substrate for glycosidases . Upon cleavage by the enzyme, the substrate is converted to a yellow-colored product .


Physical and Chemical Properties Analysis

4-Nitrophenyl α-D-glucopyranoside is a solid compound . It is soluble in DMF and DMSO at a concentration of 10 mg/ml, and slightly soluble in ethanol . In PBS (pH 7.2), its solubility is 0.3 mg/ml . It should be stored at -20°C .

Scientific Research Applications

Alpha-Amylase Activity Assay

A significant application of these compounds is in the development of assays for measuring α-amylase activity. Researchers have synthesized derivatives like p-Nitrophenyl O-(6-O-benzyl)-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl- (1→4)-O-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranoside (BG5P), which are hydrolyzed by both human salivary and pancreatic α-amylases. This selective hydrolysis leads to the production of specific hydrolysis products that can be easily measured. Such substrates are engineered to resist hydrolysis by other enzymes like glucoamylase and α-glucosidase, making them particularly useful for specific α-amylase activity assays. These assays are critical in clinical settings for diagnosing and monitoring conditions that affect α-amylase levels in the body (S. Satomura et al., 1988).

Enzymatic Hydrolysis and Substrate Specificity

The synthesis of such compounds and their application in enzymatic assays provides insights into enzyme specificity and action. Through the use of these substrates, researchers can observe the action of α-amylases on the synthetic compounds, offering a window into the enzymatic process at a molecular level. This not only aids in understanding the biological function of these enzymes but also in the development of diagnostic and analytical techniques that leverage these biological processes for clinical and research purposes. The specificity of these substrates for α-amylases and their resistance to other glucosidases highlight the precision with which synthetic compounds can be designed for specific biochemical assays (K. Omichi & T. Ikenaka, 1985).

Future Directions

The use of 4-Nitrophenyl α-D-glucopyranoside and similar compounds in biochemical assays is well-established . Future research may focus on developing new assays, improving existing ones, or exploring new applications for these compounds. As our understanding of glycosidase enzymes continues to grow, so too will the potential applications of their substrates.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTDRWMZFQVCAR-SJBMRWFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745395
Record name 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136632-95-6
Record name 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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